molecular formula C25H19BrN4O3S B15156083 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B15156083
M. Wt: 535.4 g/mol
InChI Key: GDPOOISHGOBPDJ-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that features a thiazolidinone ring, an indole moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the benzyl group. The indole moiety is then synthesized and coupled with the thiazolidinone derivative. Finally, the benzohydrazide group is introduced through a condensation reaction .

Industrial Production Methods

standard organic synthesis techniques, such as refluxing, crystallization, and chromatography, are employed to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C25H19BrN4O3S

Molecular Weight

535.4 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C25H19BrN4O3S/c26-18-10-11-20-19(12-18)22(24(33)27-20)28-29-23(32)16-6-8-17(9-7-16)25-30(21(31)14-34-25)13-15-4-2-1-3-5-15/h1-12,25,27,33H,13-14H2

InChI Key

GDPOOISHGOBPDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)CC5=CC=CC=C5

Origin of Product

United States

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